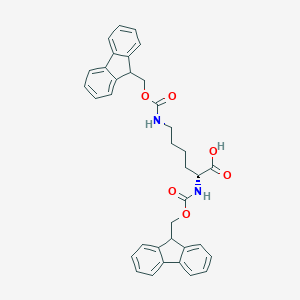

Fmoc-D-lys(fmoc)-OH

Description

Significance of D-Amino Acid Derivatives in Modern Peptide Science

The incorporation of D-amino acids, enantiomers of the naturally abundant L-amino acids, into synthetic peptides is a well-established strategy to confer unique properties and improve therapeutic potential.

Role of D-configuration in peptide stability and biological activity

Peptides composed entirely or partially of D-amino acids exhibit significantly enhanced stability against enzymatic degradation. Unlike L-amino acids, which are readily recognized and cleaved by endogenous proteases, D-amino acids are generally resistant to these enzymes lifetein.comnih.govnih.govformulationbio.compepdd.comamericanpeptidesociety.orgresearchgate.nettandfonline.com. This resistance translates to a longer in vivo half-life, making D-peptides more suitable for therapeutic applications where rapid degradation is a limiting factor for L-peptides lifetein.comformulationbio.compepdd.comamericanpeptidesociety.org. Furthermore, the altered stereochemistry of D-amino acids can lead to distinct biological activities, including modified receptor binding affinities and unique pharmacological effects not observed in their L-counterparts lifetein.commdpi.commdpi.com. The increased structural rigidity imparted by D-amino acids can also contribute to improved peptide stability and target interaction lifetein.com.

Stereo-chemical considerations in peptide design

The precise stereochemistry of amino acids is fundamental to a peptide's three-dimensional structure, conformation, and ultimately, its biological function mdpi.comresearchgate.net. The spatial arrangement of side chains and the peptide backbone dictates how a peptide folds and interacts with its biological targets. Introducing D-amino acids alters this stereochemical landscape, potentially leading to different secondary structures (e.g., helices, sheets) and influencing peptide-protein interactions lifetein.comresearchgate.net. Consequently, careful consideration of stereochemistry is paramount in peptide design to achieve the desired activity and stability profile. The enantiomeric purity of amino acid building blocks is critical to ensure the synthesis of a well-defined peptide product researchgate.net.

Overview of Fmoc Protecting Group Strategy in Solid-Phase Peptide Synthesis (SPPS)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the dominant temporary protecting group for the α-amino terminus in SPPS, largely replacing earlier methods like the tert-butyloxycarbonyl (Boc) strategy due to its inherent advantages nih.govaltabioscience.combachem.comamericanpeptidesociety.orgcreative-peptides.com.

Advantages of Fmoc chemistry in peptide synthesis

Fmoc SPPS is favored for its mild reaction conditions, suitability for automation, and compatibility with a wide range of peptide modifications nih.govaltabioscience.combachem.comamericanpeptidesociety.orgcreative-peptides.com. The Fmoc group is base-labile, typically removed by treatment with piperidine (B6355638) in dimethylformamide (DMF) nih.govaltabioscience.comamericanpeptidesociety.orgpeptide.comwikipedia.orggenscript.comuci.edu. This mild deprotection process minimizes side reactions and preserves the integrity of the growing peptide chain, making it ideal for synthesizing longer and more complex peptides, as well as those with sensitive post-translational modifications (PTMs) such as phosphorylation or glycosylation nih.govaltabioscience.com. The Fmoc group's strong UV absorbance also allows for real-time monitoring of coupling and deprotection steps, enhancing process control nih.govaltabioscience.com. Furthermore, Fmoc chemistry is acid-stable, which is crucial for implementing orthogonal protection strategies altabioscience.comchempep.com. The widespread commercial availability and relatively low cost of Fmoc-protected amino acids further contribute to its popularity altabioscience.com.

Orthogonal protection strategies in Fmoc SPPS

Orthogonal protection is a critical concept in SPPS, referring to the use of protecting groups that can be selectively removed under different chemical conditions without affecting other protected functional groups peptide.comsigmaaldrich.comiris-biotech.defiveable.meiris-biotech.denih.gov. In Fmoc SPPS, the standard strategy employs acid-labile protecting groups for amino acid side chains (e.g., tert-butyl ethers, trityl ethers, Boc) which are removed during the final cleavage step with trifluoroacetic acid (TFA) americanpeptidesociety.orgpeptide.comiris-biotech.deiris-biotech.debiosynth.comresearchgate.net. This orthogonality between the base-labile Fmoc group and the acid-labile side-chain protecting groups allows for selective manipulation of the peptide chain on the solid support, facilitating complex modifications, cyclizations, or the introduction of specific labels peptide.comsigmaaldrich.comiris-biotech.debiotage.com. For lysine (B10760008), common orthogonal side-chain protecting groups include Boc, Mtt, Mmt, Dde, and ivDde, each removed by specific reagents (e.g., TFA, hydrazine) sigmaaldrich.comiris-biotech.dedrivehq.comopenaccesspub.org.

Unique Contribution of Fmoc-D-lys(Fmoc)-OH to Complex Peptide Architectures

This compound is a specialized derivative of D-lysine where both the α-amino group and the ε-amino group of the side chain are protected by the Fmoc group. This dual Fmoc protection is distinct from the typical orthogonal protection strategies employed for lysine in Fmoc SPPS, where the ε-amino group is usually protected by acid-labile (e.g., Boc, Mtt, Mmt) or specific reagent-labile (e.g., Dde, ivDde) groups sigmaaldrich.comiris-biotech.dedrivehq.comopenaccesspub.org.

The use of Fmoc on both amine functionalities suggests potential applications in synthetic strategies requiring sequential or simultaneous deprotection of amine groups under mild, base-catalyzed conditions. This could be particularly advantageous for constructing peptides with complex branching patterns or for specific cyclization strategies where the ε-amino group of lysine needs to be selectively unmasked under conditions compatible with Fmoc removal. By combining the inherent stability and altered biological activity conferred by the D-configuration of lysine with a flexible, base-labile protection scheme on both amine sites, this compound offers unique opportunities for advanced peptide design. It allows for precise control over amine reactivity, enabling the synthesis of sophisticated peptide structures that might be challenging to achieve with conventional protecting groups.

Data Tables

To illustrate the concepts discussed, the following data tables provide a comparative overview.

Table 1: Comparison of D-Amino Acids vs. L-Amino Acids in Peptides

| Feature | D-Amino Acids | L-Amino Acids |

| Occurrence | Less common in nature, found in bacterial cell walls, certain natural peptides lifetein.comtandfonline.com | Predominantly found in nature, forming the basis of proteins and most natural peptides lifetein.com |

| Enzymatic Stability | High resistance to proteases and enzymatic degradation lifetein.comnih.govnih.govformulationbio.compepdd.comamericanpeptidesociety.orgresearchgate.nettandfonline.com | Susceptible to proteases and enzymatic degradation lifetein.comnih.govnih.govformulationbio.compepdd.comamericanpeptidesociety.orgresearchgate.nettandfonline.com |

| Half-life in Biological Systems | Significantly increased half-life due to resistance to degradation lifetein.comformulationbio.compepdd.comamericanpeptidesociety.org | Shorter half-life, prone to rapid degradation lifetein.comformulationbio.compepdd.comamericanpeptidesociety.org |

| Biological Activity | Can exhibit unique biological activities and receptor interactions lifetein.commdpi.commdpi.com | Standard biological activities inherent to natural peptides lifetein.commdpi.commdpi.com |

| Structural Properties | Can contribute to structural rigidity, potentially enhancing binding affinity lifetein.com | Standard structural properties, conformation dependent on sequence and environment |

| Protease Recognition | Less recognizable by proteases due to different spatial configuration lifetein.comnih.govnih.govformulationbio.compepdd.com | Readily recognized and cleaved by proteases lifetein.comnih.govnih.govformulationbio.compepdd.comamericanpeptidesociety.orgresearchgate.nettandfonline.com |

Table 2: Common Orthogonal Protecting Groups for Lysine Side Chain in Fmoc SPPS

| Protecting Group | Removal Conditions | Orthogonality with Fmoc (Base-Labile) | Typical Use Case |

| Boc | Acid-labile (e.g., TFA) americanpeptidesociety.orgcreative-peptides.compeptide.comiris-biotech.debiosynth.comresearchgate.net | Yes | Standard protection for lysine side chain drivehq.comopenaccesspub.org |

| Mtt | Mild acid (e.g., 1% TFA in DCM) sigmaaldrich.comiris-biotech.de | Yes | Selective on-resin modification sigmaaldrich.comiris-biotech.de |

| Mmt | Mild acid (e.g., low concentrations of TFA) sigmaaldrich.comiris-biotech.debiotage.com | Yes | Selective on-resin modification sigmaaldrich.comiris-biotech.debiotage.com |

| Dde | Mild hydrazine (B178648) solution sigmaaldrich.comiris-biotech.dedrivehq.com | Yes | Branched, cyclic, or side-chain modified peptides; Fmoc/Dde strategy sigmaaldrich.com |

| ivDde | Mild hydrazine solution sigmaaldrich.com | Yes | Similar to Dde; standard for branched, cyclic, and side-chain modified peptides sigmaaldrich.com |

| Fmoc (Epsilon) | Base-labile (e.g., Piperidine) nih.govaltabioscience.comamericanpeptidesociety.orgpeptide.comwikipedia.orggenscript.com | Yes (if used with orthogonal acid-labile groups) | Unique to this compound: Enables dual base-labile deprotection of amine groups |

(Note: this compound features Fmoc protection on both the alpha-amino and epsilon-amino groups of D-lysine. This dual Fmoc protection is not a standard orthogonal strategy for lysine side chains, which typically employ groups removed by acid or other specific reagents. Its utility lies in enabling base-catalyzed deprotection of both amine sites.)

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJRTKDVFXYEFS-MGBGTMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628421 | |

| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75932-02-4 | |

| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc D Lys Fmoc Oh and Its Integration into Peptides

Chemical Synthesis of Fmoc-D-lys(Fmoc)-OH

The synthesis of this compound typically involves a multi-step process to introduce the Fmoc protecting group onto both the alpha-amino and epsilon-amino functionalities of D-lysine. While the precise synthesis of this compound is not detailed in the provided search results, the synthesis of related compounds like Fmoc-D-lys(Boc)-OH offers insights into the general methodologies.

The synthesis of protected lysine (B10760008) derivatives generally begins with the selective protection of the epsilon-amino group of D-lysine, followed by the protection of the alpha-amino group.

Epsilon-amino Protection: The epsilon-amino group of D-lysine is typically protected first to ensure selective reactivity during subsequent steps. For instance, in the synthesis of Fmoc-D-lys(Boc)-OH, D-lysine is reacted with Boc anhydride (B1165640) in the presence of a base such as triethylamine (B128534) (TEA) or sodium bicarbonate in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0–25°C for 4–6 hours. This yields D-lys(Boc)-OH.

Alpha-amino Protection: The alpha-amino group is then protected using Fmoc-Cl or Fmoc-OSu under mildly basic conditions. A common method involves using sodium bicarbonate (NaHCO₃) in a water/dioxane mixture (1:1 v/v) to maintain a pH of 8–9, which is crucial for efficient Fmoc incorporation and to minimize racemization. For this compound, this step would involve reacting D-lys(Fmoc)-OH with an Fmoc-introducing reagent. The specific synthesis of this compound would involve protecting the epsilon-amino group with Fmoc, then the alpha-amino group with Fmoc, or vice versa, using appropriate reagents and conditions to achieve the desired di-Fmoc protection.

A related synthesis of Fmoc-Lys(Dmaoc)-OH involved sequential protection steps, including treatment with boron trifluoride diethyl ether complex and tert-butyl 2,2,2-trichloroacetimidate, followed by TFA, and then N,N'-carbonyldiimidazole with N,N-dimethyl hydroxylamine (B1172632) hydrochloride. researchgate.net While this is a different side-chain protecting group, it illustrates the multi-step nature of preparing such derivatives.

Optimization for academic scale synthesis focuses on maximizing yield and purity through careful control of reaction parameters.

Reagent Stoichiometry: Using an appropriate excess of the protecting group reagent, such as 1.2–1.5 equivalents of Boc anhydride or 1.3 equivalents of Fmoc-Cl, ensures complete protection.

Temperature and pH Control: Maintaining specific temperature ranges (e.g., 0–5°C for Fmoc protection) and pH levels (8–9 for Fmoc incorporation) is critical to prevent side reactions and racemization.

Purification: Post-synthesis purification often involves aqueous workup, recrystallization, or chromatography (e.g., High-Performance Liquid Chromatography - HPLC) to achieve high purity, often exceeding 98%. For academic scale, optimizing these purification steps is key to obtaining material suitable for sensitive peptide synthesis.

Table 1: Representative Synthesis Conditions for Protected Lysine Derivatives

| Step/Protection | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (approx.) | Notes |

| ε-amino (Boc) | Boc anhydride, TEA/NaHCO₃ | DCM/THF/H₂O/Dioxane | 0–25 | 4–6 hrs | 85–90% | Selective protection of ε-amino group. |

| α-amino (Fmoc) | Fmoc-Cl | H₂O/Dioxane | 0–5 | 2–3 hrs | High | Mildly basic conditions (pH 8–9) to prevent racemization. |

| Carboxyl (OPfp) | Pfp-OH, DCC/DIC | DMF/DCM | 0–RT | 12–24 hrs | 75–80% | Activation for enhanced coupling efficiency; inert atmosphere. |

Note: Conditions are generalized based on the synthesis of related compounds like Fmoc-D-lys(Boc)-OH. Specific conditions for this compound may vary.

Key synthetic steps and reaction conditions

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound

This compound is designed for use in Fmoc-based SPPS, where its orthogonal protecting groups are removed sequentially.

The strategic incorporation of this compound into peptide sequences leverages its protected nature. The Fmoc group on the alpha-amino terminus is removed by mild base treatment (e.g., piperidine), allowing the peptide chain to elongate. The Fmoc group on the epsilon-amino side chain can be removed under similar basic conditions, or it can be retained until the final cleavage from the resin, depending on the desired peptide modification. The D-configuration of lysine is chosen for specific applications, such as enhancing resistance to proteolysis in therapeutic peptides. activotec.com

The use of this compound offers a dual Fmoc protection strategy, which can be particularly useful in branched peptide synthesis or when precise control over side-chain modification is required. For instance, if the epsilon-amino group needs to be modified while the peptide is still on the resin, the Fmoc group on the side chain can be selectively removed.

Fmoc-based SPPS is highly amenable to automation, and this compound is compatible with standard automated peptide synthesizers. The Fmoc group's base-labile nature allows for efficient removal using common reagents like piperidine (B6355638) in DMF, which are readily handled by automated systems. nih.gov The solubility of Fmoc-amino acid derivatives in solvents like DMF and DMSO also contributes to their compatibility with automated synthesizers. chempep.compublish.csiro.au Automation ensures reproducible reaction conditions, high throughput, and minimizes manual handling, making it efficient for synthesizing peptides containing this compound.

Incorporating D-amino acids, including D-lysine derivatives, into peptide sequences requires careful control to prevent racemization (epimerization from D to L configuration). Racemization can occur during activation and coupling steps, particularly under basic conditions or prolonged reaction times. researchgate.netmdpi.com

Coupling Reagents: The choice of coupling reagents and additives is critical. Reagents like HATU, HBTU, or DIC/HOAt are commonly used. mdpi.comnih.gov Some studies suggest that certain coupling conditions, especially those involving strong bases or extended pre-activation times, can increase racemization risk for sensitive amino acids. nih.govmdpi.com

Base Usage: While bases like piperidine are used for Fmoc deprotection, their concentration and exposure time should be optimized. mdpi.comacs.org For D-amino acids, minimizing exposure to basic conditions during coupling and deprotection cycles is paramount. researchgate.net

Solvent Choice: Solvents like DMF are standard, but their interaction with bases can influence racemization. mdpi.com

Orthogonal Protection: The use of orthogonal protecting groups, like Boc for the side chain, is stable to Fmoc deprotection conditions, ensuring that the D-configuration is maintained until the final cleavage. chempep.com

While the provided literature primarily discusses Fmoc-D-lys(Boc)-OH, the principles of racemization control for D-amino acids in Fmoc-SPPS are directly applicable to this compound. The presence of two Fmoc groups might influence solubility or steric factors, but the core challenge of preserving the D-chirality during coupling remains.

Compatibility with automated peptide synthesizers

Deprotection Chemistry of this compound in SPPS

The successful synthesis of peptides incorporating this compound relies on the precise removal of the Fmoc protecting groups. In standard Fmoc-SPPS, the alpha-amino Fmoc group is removed at each coupling cycle, while the epsilon-amino Fmoc group on the lysine side chain is typically retained until the final cleavage step or removed selectively if required for specific modifications.

Mechanism of Fmoc Deprotection by Mild Bases (e.g., Piperidine)

The removal of the Fmoc group is a base-catalyzed process that proceeds via a β-elimination mechanism researchgate.netpeptide.comnih.govspringernature.commdpi.com. The core of this mechanism involves the abstraction of the acidic proton located at the 9-position of the fluorene (B118485) ring system by a mild base, most commonly a secondary amine like piperidine researchgate.netpeptide.comnih.govspringernature.com. This abstraction triggers the elimination of the fluorenyl group, yielding dibenzofulvene (DBF) and carbon dioxide peptide.comnih.govspringernature.comchempep.com.

The dibenzofulvene intermediate is highly reactive and can readily undergo undesired side reactions, such as irreversible attachment to the newly deprotected amine on the growing peptide chain peptide.comchempep.com. To circumvent this, secondary amines like piperidine act as scavengers, efficiently trapping the DBF to form stable adducts researchgate.netpeptide.comnih.govspringernature.com. This scavenging action drives the deprotection reaction to completion and prevents deleterious side reactions.

Standard conditions for Fmoc removal typically involve a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) researchgate.netspringernature.com. Common concentrations and reaction times reported include 20-30% piperidine in DMF for 10-20 minutes researchgate.netuci.edu. The reaction is more efficient in polar solvents due to better solvation of reactants and intermediates researchgate.netnih.govspringernature.com.

Selective Deprotection Strategies for α- and ε-Amino Fmoc Groups

This compound presents a unique scenario due to the presence of two Fmoc groups: one on the alpha-amino group and another on the epsilon-amino group of the lysine side chain. In conventional Fmoc-SPPS, the alpha-amino Fmoc group is removed in each synthetic cycle to allow for the coupling of the next amino acid peptide.comchempep.comiris-biotech.de. The epsilon-amino Fmoc group, being a side-chain protecting group, is designed to be more stable under these standard deprotection conditions, thus allowing for selective deprotection of the alpha-amino group iris-biotech.depeptide.comchempep.comopenaccesspub.org.

The inherent difference in the chemical environment and accessibility often contributes to the selective removal of the alpha-Fmoc group. However, the epsilon-Fmoc group can be removed under specific conditions, or if the alpha-Fmoc is removed and the epsilon-Fmoc is still present and the free epsilon-amino group can act as a base, it can catalyze the premature removal of the alpha-Fmoc group of an adjacent amino acid researchgate.net. This highlights the importance of optimized deprotection protocols to maintain the integrity of the protecting group strategy.

While the primary strategy is the selective removal of the alpha-Fmoc, alternative protecting groups for the lysine side chain, such as Boc, Dde, ivDde, Mtt, or Trt, are often employed when orthogonal protection is required iris-biotech.depeptide.comchempep.comresearchgate.netsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. These groups offer different deprotection chemistries (acidic, neutral, etc.) that can be employed independently of the base-labile Fmoc group. However, when both the alpha and epsilon positions are protected with Fmoc, the standard piperidine treatment primarily targets the alpha-amino group, leaving the epsilon-amino Fmoc intact iris-biotech.depeptide.comchempep.com.

Challenges and Advancements in Efficient Fmoc Removal

Despite the well-established Fmoc deprotection chemistry, several challenges can arise, particularly with complex or "difficult" sequences. These challenges can include incomplete Fmoc removal, which leads to deletion sequences, or premature removal of the Fmoc group.

Challenges:

Aggregation: Steric hindrance and aggregation of the growing peptide chain on the resin can impede the access of the deprotection reagent (e.g., piperidine) to the Fmoc group, leading to slower or incomplete deprotection peptide.comscielo.org.mxrsc.orgnih.gov.

Side Reactions: Aspartimide formation is a known side reaction that can occur during Fmoc deprotection, especially with aspartic acid residues, potentially leading to epimerization and impurities chempep.comrsc.org. The ε-amino group of a free lysine residue can also prematurely deprotect an adjacent Fmoc group researchgate.net.

Reagent Sensitivity: Certain amino acid side chain protecting groups might be sensitive to the basic conditions used for Fmoc removal, necessitating careful selection of reagents and conditions.

Advancements:

Alternative Bases: While piperidine remains the most common reagent, alternatives like 4-methylpiperidine (B120128) (4-MP), pyrrolidine, and piperazine (B1678402) have been explored. These alternatives are investigated for their efficiency, reduced toxicity, and potential to enable greener synthesis conditions scielo.org.mxrsc.orgtandfonline.comacs.orgacs.orgadvancedchemtech.comunibo.itacs.orgresearchgate.netpeptide.com. For instance, 4-MP has shown comparable efficiency to piperidine in removing Fmoc groups, potentially allowing for reduced solvent usage advancedchemtech.compeptide.com. Pyrrolidine has been shown to facilitate Fmoc removal in less polar solvents, expanding the options for green SPPS acs.org.

Optimized Protocols: Research into optimized deprotection protocols, including reduced reaction times (e.g., 3-minute deprotection cycles) and modified reagent concentrations, aims to improve efficiency and minimize side reactions peptide.comuci.eduscielo.org.mx. The use of additives like OxymaPure can help scavenge residual bases and reduce aspartimide formation rsc.orgtandfonline.com.

In Situ Fmoc Removal: Strategies involving "in situ" Fmoc removal, where the deprotection step is integrated with the coupling step, have been developed to reduce solvent waste and processing time tandfonline.compeptide.com.

DBU and Combinations: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger base that can remove Fmoc groups faster than piperidine peptide.com. Combinations of DBU with other bases like piperazine have been investigated to enhance deprotection kinetics and suppress side reactions like diketopiperazine (DKP) formation rsc.orgacs.orgacs.org.

Advanced Applications of Fmoc D Lys Fmoc Oh in Peptide and Protein Engineering

Design and Synthesis of Branched Peptides

The incorporation of Fmoc-D-lys(Fmoc)-OH into peptide synthesis chains enables the creation of branched peptide structures. This is achieved by selectively deprotecting one of the Fmoc groups, typically the Nε-Fmoc, allowing for further peptide chain extension from the lysine (B10760008) side chain, while the Nα-Fmoc remains intact for linear chain growth.

Creation of multi-epitopic and multi-functional peptide constructs

This compound serves as a versatile building block for assembling peptides with multiple distinct epitopes or functionalities. By strategically placing this compound residues within a peptide sequence, researchers can initiate secondary peptide chains from the ε-amino group. This allows for the presentation of multiple antigenic epitopes on a single molecular scaffold, enhancing immunogenicity or enabling the simultaneous display of different biological signals. For example, a core peptide sequence can be synthesized linearly, and then multiple shorter peptide chains, each carrying a specific epitope or functional moiety, can be appended to the ε-amino groups of incorporated D-lysine residues. This approach has been instrumental in developing multivalent vaccines and diagnostic tools where precise spatial arrangement of functional units is critical. The ability to create these complex, branched structures is a testament to the controlled deprotection and coupling capabilities afforded by the Fmoc strategy.

Steric hindrance considerations and microwave-assisted synthesis

The synthesis of highly branched peptides, particularly those with multiple this compound units, can present challenges related to steric hindrance. As branching increases, the accessibility of reactive sites for coupling can be reduced, potentially leading to lower coupling efficiencies and incomplete reactions. To overcome these limitations, microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technique. Microwave irradiation significantly accelerates the reaction kinetics of peptide bond formation, often leading to improved yields and reduced synthesis times, even in sterically demanding environments. The application of MAPS in conjunction with this compound allows for more efficient construction of complex branched structures by providing the necessary energy to overcome activation barriers associated with hindered couplings. Studies have shown that microwave heating can dramatically improve the success rate of coupling reactions at highly substituted lysine side chains, making the synthesis of dense, branched peptides more feasible and reproducible.

Construction of Peptide Dendrimers and Poly(lysine) Scaffolds

This compound is a foundational component for the synthesis of peptide dendrimers and poly(lysine) scaffolds, which are highly branched, tree-like macromolecules with precise three-dimensional structures. These structures offer a high density of functional groups and tunable properties, making them attractive for a wide range of applications, including drug delivery, catalysis, and biomaterials.

Divergent and convergent synthetic strategies for dendrimer generation

The synthesis of peptide dendrimers can be broadly categorized into divergent and convergent strategies, both of which effectively utilize this compound.

Divergent Synthesis: This approach begins with a core molecule, to which successive generations of branching units are added. This compound can serve as a branching point. After linear chain elongation, the Nε-Fmoc group is selectively removed, and a new peptide chain is initiated from this site. This process is repeated for each generation, building the dendrimer outwards from the core. Each generation adds a layer of branching, increasing the molecular weight and surface area.

Convergent Synthesis: In this strategy, smaller, pre-formed branched units (dendrons) are synthesized separately and then coupled to a central core or to each other. This compound can be used to construct these dendrons, which are then assembled into the final dendrimer structure. This method can offer better control over the structure and purity of higher generations, as the complex branching is built in smaller, manageable units.

Both strategies leverage the orthogonal protection of this compound to control the stepwise growth of the dendrimer architecture.

Tailoring surface functionalities through this compound incorporation

The ε-amino group of lysine, made accessible through the removal of the Nε-Fmoc protecting group, provides a key handle for introducing diverse functionalities onto the surface of peptide dendrimers and poly(lysine) scaffolds. By incorporating this compound at specific positions, particularly at the periphery of the dendrimer or on the surface of poly(lysine) chains, researchers can attach various ligands, targeting moieties, fluorescent labels, or therapeutic agents. This precise control over surface chemistry allows for the customization of dendrimer properties, such as solubility, biocompatibility, and specific binding affinities. For instance, attaching polyethylene (B3416737) glycol (PEG) chains to the ε-amino groups can enhance solubility and prolong circulation time, while conjugating targeting ligands can direct the dendrimer to specific cell types or tissues.

Influence of D-lysine stereochemistry on dendrimer properties

Increased Proteolytic Stability: Peptides and dendrimers composed of D-amino acids are generally more resistant to enzymatic degradation by proteases, which are stereoselective for L-amino acids. This enhanced stability can lead to longer in vivo half-lives for therapeutic applications.

Modified Biological Recognition: The presence of D-amino acids can alter how the dendrimer is recognized by biological systems, potentially reducing immunogenicity or influencing cellular uptake mechanisms.

Therefore, the choice between Fmoc-L-lys(Fmoc)-OH and this compound allows for the fine-tuning of dendrimer properties, offering distinct advantages depending on the intended application.

Bioconjugation Strategies Employing this compound Derived Peptides

The ability to precisely modify peptides at specific sites is crucial for creating functional biomolecules. This compound, with its orthogonally protected amino groups, offers significant advantages in bioconjugation.

Site-specific conjugation via deprotected ε-amino groups

This compound is particularly useful for site-specific conjugation because the Fmoc group on the epsilon (ε) amino group can be selectively removed under mild basic conditions (e.g., using piperidine), while the alpha (α) amino group's Fmoc protection remains intact until later in the synthesis. This selective deprotection unmasks the ε-amino group, making it available for conjugation with a variety of molecules, such as fluorescent dyes, affinity tags, or drug payloads. This strategy allows for the precise attachment of labels or functional moieties to the lysine side chain, ensuring that the peptide's primary structure and biological activity are maintained sigmaaldrich.comsigmaaldrich-jp.comchempep.com. For instance, the use of Fmoc-Lys(Dde)-OH, which has an orthogonally protected ε-amino group, allows for selective modification after peptide assembly rsc.org. Similarly, the dual Fmoc protection in this compound itself can be strategically utilized for complex branched peptide synthesis chemimpex.compeptide.com.

Integration into click chemistry methodologies

This compound can be readily incorporated into peptides, and subsequent modifications can enable its integration into click chemistry reactions. While this compound itself does not directly participate in click chemistry, derivatives like Fmoc-D-Lys(N3)-OH (azido-lysine) are specifically designed for this purpose medchemexpress.commedchemexpress.compharmaffiliates.comchempep.com. These azide-functionalized lysine derivatives can undergo highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing alkyne or strained alkyne groups, respectively medchemexpress.commedchemexpress.compharmaffiliates.comchempep.comnih.govnih.gov. Similarly, Fmoc-D-Lys(pentynoyl)-OH introduces an alkyne functionality, enabling its participation in click reactions iris-biotech.de. These click chemistry approaches are invaluable for creating complex bioconjugates, including peptide-drug conjugates and peptide-based imaging agents, due to their high specificity, mild reaction conditions, and excellent yields nih.govnih.gov.

Development of peptide-based probes and diagnostic tools

The precise control over conjugation offered by this compound and its derivatives is instrumental in the development of peptide-based probes and diagnostic tools. By selectively attaching fluorescent labels, chelating agents for imaging modalities (like MRI), or affinity tags to lysine residues within a peptide sequence, researchers can create targeted probes for biological imaging and diagnostics rsc.org. For example, peptides synthesized using Fmoc-Lys(Dde)-OH can be functionalized with fluorescent dyes like FITC after selective deprotection of the Dde group rsc.org. The incorporation of D-amino acids, such as in this compound, can also enhance the stability of these probes in biological environments, leading to improved performance in diagnostic applications nih.govlifetein.comlifetein.com.cn.

Development of Peptide-Based Therapeutics and Biomaterials

The unique properties conferred by D-amino acids and the versatility in conjugation make this compound and its derivatives highly relevant for therapeutic and biomaterial applications.

Engineering of protease-resistant peptides using D-amino acids

A significant advantage of incorporating D-amino acids, such as the D-lysine found in this compound, is the enhanced resistance to enzymatic degradation by proteases nih.govlifetein.comlifetein.com.cn. Natural peptides and proteins are composed of L-amino acids, making them susceptible to breakdown by endogenous proteases. Peptides containing D-amino acids, however, have a different stereochemical configuration that proteases recognize less efficiently, thereby increasing their stability and half-life in biological systems nih.govlifetein.comlifetein.com.cn. Studies have shown that increasing the number of D-amino acid substitutions in a peptide sequence significantly enhances its resistance to enzymatic degradation nih.govacs.org. This property is critical for developing peptide-based therapeutics that need to survive in vivo for extended periods vulcanchem.com.

Mechanistic and Conformational Studies of Fmoc D Lys Fmoc Oh Containing Peptides

Reaction Mechanism Analysis in Peptide Bond Formation

The efficient and accurate formation of peptide bonds is paramount in solid-phase peptide synthesis (SPPS). The use of Fmoc-D-lys(Fmoc)-OH requires understanding the activation and coupling steps, as well as potential side reactions.

Role of activated esters (e.g., OPfp) in coupling efficiency

Peptide bond formation typically involves activating the carboxyl group of the incoming amino acid to render it susceptible to nucleophilic attack by the free amine of the growing peptide chain. Activated esters, particularly pentafluorophenyl (OPfp) esters, are widely employed in Fmoc-SPPS due to their favorable reactivity and ability to minimize racemization peptide2.combachem.comchempep.com. The carboxyl group of this compound can be converted into an OPfp ester by reacting it with pentafluorophenol (B44920) in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) . This activated ester intermediate is stable enough for isolation but highly reactive towards amines, facilitating efficient amide bond formation. The electron-withdrawing fluorine atoms on the phenyl ring enhance the electrophilicity of the carbonyl carbon, promoting rapid coupling . The use of OPfp esters, especially when combined with additives like HOBt (1-hydroxybenzotriazole), is known to provide rapid and efficient coupling with minimal side product formation peptide2.com.

Side reactions during peptide synthesis and their mitigation

Despite advancements in coupling reagents and strategies, several side reactions can occur during Fmoc-SPPS, potentially impacting the yield and purity of peptides incorporating this compound. One significant concern in peptide synthesis is racemization, particularly at the alpha-carbon of the amino acid sigmaaldrich.comnih.gov. While OPfp esters are generally good at suppressing racemization bachem.com, the choice of coupling reagents and conditions remains critical.

A peculiar aspect of this compound is the presence of two Fmoc-protected amine groups. In standard Fmoc-SPPS, the epsilon-amino group of lysine (B10760008) is protected with an orthogonal group (e.g., Boc, Alloc, or Mtt) that is stable to piperidine (B6355638) used for Fmoc removal but labile under final cleavage conditions peptide.comaltabioscience.com. If both the alpha-amino and epsilon-amino groups are protected with Fmoc, the epsilon-amino group would be deprotected simultaneously with the alpha-amino group during each coupling cycle using piperidine. This could lead to the free epsilon-amino group potentially participating in side reactions. For instance, a free primary amine of sufficient basicity, such as the epsilon-amino group of lysine, can cause premature and undesired removal of the Fmoc group from the alpha-amino terminus of the growing peptide chain researchgate.net. This self-deprotection can lead to deletion sequences or other impurities. Mitigation strategies might involve careful control of reaction times, using milder deprotection reagents, or employing specific coupling/neutralization protocols if the epsilon-Fmoc is intended to be removed selectively before the final deprotection. However, the standard use of piperidine for Fmoc removal implies that both Fmoc groups would be cleaved concurrently.

Conformational Analysis of Peptides Incorporating this compound

The incorporation of D-amino acids, such as D-lysine, can significantly influence the secondary and tertiary structures of peptides. Understanding these conformational changes is vital for predicting and optimizing peptide function.

Analytical Techniques for Characterization of Fmoc D Lys Fmoc Oh and Its Peptide Conjugates

Chromatographic Methods

Chromatographic techniques are indispensable for assessing the purity of Fmoc-D-lys(Fmoc)-OH and for separating complex mixtures that may arise during peptide synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for evaluating the purity of Fmoc-protected amino acids, including this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, often employing C18 columns. Mobile phases typically consist of acetonitrile (B52724) or methanol (B129727) mixed with water, often acidified with trifluoroacetic acid (TFA) to improve peak shape and resolution cblpatras.grrsc.orgmdpi.comoup.com. Detection is usually performed using UV absorption at wavelengths around 220 nm or 265 nm, which correspond to the chromophoric Fmoc group oup.commdpi.comgoogle.com.

Studies have demonstrated that high purity, often exceeding 98.0% or 99.0% by HPLC area percentage, is a standard specification for Fmoc-amino acids used in peptide synthesis cblpatras.grtcichemicals.comsigmaaldrich.comcem.comsigmaaldrich.comsigmaaldrich.comiris-biotech.dematrix-innovation.commedchemexpress.com. For instance, this compound is expected to have an HPLC purity of ≥98% watanabechem.co.jp. The effectiveness of RP-HPLC in separating Fmoc-protected amino acids has been well-established, with retention times typically ranging from 12-15 minutes under optimized gradient elution conditions .

Advanced Chromatographic Separations for Complex Peptide Mixtures

Beyond basic purity checks, advanced HPLC methods are critical for resolving complex peptide mixtures. Chiral stationary phases (CSPs), particularly those based on polysaccharides like cellulose (B213188) derivatives (e.g., Lux® Cellulose-2), have proven highly effective for the enantioseparation of Fmoc-protected α-amino acids windows.netphenomenex.comphenomenex.com. These methods can resolve enantiomeric impurities with high precision, ensuring the stereochemical integrity of the building blocks. While direct separation of this compound stereoisomers might be achieved on such columns, studies often focus on the 19 common Fmoc-amino acids, demonstrating baseline resolution in under 25 minutes windows.netphenomenex.comphenomenex.com.

For peptide conjugates, RP-HPLC remains the primary tool for assessing purity and monitoring synthesis progress. Gradient elution systems are essential for separating peptides of varying hydrophobicity, enabling the isolation of target molecules from byproducts and truncated sequences mdpi.compacific.edu.

Spectroscopic Characterization

Spectroscopic techniques provide detailed structural information and confirm the molecular identity of this compound.

Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for verifying the sequence and modifications in peptide conjugates. Electrospray Ionization (ESI-MS) is frequently used, often detecting the protonated molecular ion [M+H]⁺. For this compound, the expected molecular weight is approximately 590.65-590.67 g/mol watanabechem.co.jpsynquestlabs.compeptide.com. ESI-MS can readily confirm this mass, providing a direct measure of the compound's identity rsc.orgmdpi.commdpi.compacific.edunih.govnih.govnih.gov. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another suitable technique for analyzing such compounds and their peptide derivatives . MS is also crucial for identifying and quantifying impurities or byproducts in synthesized peptides mdpi.comnih.govacs.org.

Purity and Stereochemical Integrity Assessment

The assessment of purity and stereochemical integrity is a critical aspect of characterizing this compound.

The combined application of these analytical techniques ensures that this compound meets the stringent quality requirements for its use in sensitive peptide synthesis applications.

Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer can lead to the formation of diastereomeric peptides with altered biological properties. High-Performance Liquid Chromatography (HPLC), particularly using chiral stationary phases (CSPs), is the gold standard for assessing enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes specialized columns packed with CSPs designed to interact differently with enantiomers, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated significant efficacy in resolving a wide range of Fmoc-protected amino acids windows.netphenomenex.comsigmaaldrich.com. These methods typically employ reversed-phase (RP) conditions, often using acetonitrile or methanol as the organic modifier, with trifluoroacetic acid (TFA) or formic acid (FA) as mobile phase additives windows.netphenomenex.com.

Research has shown that specific polysaccharide-based columns, like Lux Cellulose-2 and Lux Cellulose-3, can achieve baseline resolution for many Fmoc-protected amino acids, including lysine (B10760008) derivatives windows.netphenomenex.com. For instance, studies analyzing Fmoc-lysine derivatives have reported the separation of enantiomers, with retention times clearly distinguishing the D- and L-forms researchgate.net. Manufacturers often specify enantiomeric purity for Fmoc-amino acid derivatives, with targets typically exceeding 99.0% or even 99.8% enantiomeric excess (ee) windows.netphenomenex.com. For this compound specifically, a typical specification is an enantiomeric purity of ≤ 0.5% of the L-enantiomer, as determined by HPLC watanabechem.co.jp.

Table 1: Chiral Purity Determination Methods for Fmoc-Lysine Derivatives

| Technique | Stationary Phase Example | Mobile Phase Components Example | Typical Application | Reported Enantiomeric Purity (Example) | Reference |

| Chiral HPLC | Polysaccharide-based CSPs (e.g., Cellulose-2) | Acetonitrile/Methanol, TFA/FA | Separation of D- and L-enantiomers | ≥ 99.5% ee (for Fmoc-D-Lys(Boc)-OH) sigmaaldrich.com | windows.netphenomenex.comsigmaaldrich.comresearchgate.netsigmaaldrich.com |

| Chiral HPLC | Quinine-based CSPs | CO2/Methanol, TEA, FA | Separation of Fmoc-amino acids | N/A (specific to phase/analyte) | nih.gov |

| Chiral GC/MS | N/A (Gas Chromatography) | N/A | Determination of optical purity (e.g., D-His) | < 1.0% (for D-His in peptides) | google.com |

Quantitative Analysis of this compound in Peptide Products

The quantitative analysis of this compound, both as a standalone building block and when incorporated into a peptide sequence, is primarily achieved through HPLC, often coupled with UV detection. The Fmoc group possesses a strong chromophore, allowing for sensitive detection at approximately 254-262 nm phenomenex.comnih.gov.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for assessing the chemical purity and quantifying the amount of this compound. This technique separates compounds based on their hydrophobicity. For Fmoc-protected amino acids and peptides, standard RP-HPLC methods using C18 columns with gradients of water and organic solvents (e.g., acetonitrile) containing acidic modifiers (e.g., TFA) are commonly employed google.comnih.govrsc.org.

The purity of this compound as a building block is typically reported as a percentage determined by HPLC area normalization watanabechem.co.jpsigmaaldrich.com. For example, this compound is often specified with a purity of ≥ 98% by HPLC watanabechem.co.jp. In the context of peptide synthesis, RP-HPLC is used to monitor reaction progress, assess the purity of cleaved peptides, and quantify the final peptide product. The presence of this compound within a peptide sequence can be confirmed by its characteristic retention time and UV absorbance, and its molar percentage can be determined relative to other amino acid residues or a known standard.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), provides complementary information for the identification and quantification of this compound and its peptide conjugates. MS confirms the molecular weight of the compound, aiding in its identification and distinguishing it from potential impurities or degradation products. High-resolution MS can provide elemental composition, further enhancing confidence in the analysis nih.govrsc.org. While MS is more commonly used for identification and structural elucidation, it can be adapted for quantitative analysis, particularly when coupled with sensitive ionization techniques.

Table 2: Quantitative Analysis Methods for this compound and Peptide Conjugates

| Technique | Detection Method | Typical Application | Reported Purity (Example) | Reference |

| RP-HPLC | UV-Vis (approx. 254 nm) | Purity assessment of building block; Quantification in peptides | ≥ 98.0% (for Fmoc-D-Lys(Boc)-OH) sigmaaldrich.com; ≥ 98% (for this compound) watanabechem.co.jp | watanabechem.co.jpsigmaaldrich.comgoogle.comnih.govrsc.org |

| LC-MS | Mass Spectrometry | Identification and confirmation of molecular weight; Quantification | N/A (used for confirmation) | nih.govrsc.org |

Future Directions and Emerging Research Avenues

Innovations in Protecting Group Strategies for Multifunctional Amino Acids

Lysine (B10760008), with its dual amino groups (α-amino and ε-amino), presents a significant challenge in peptide synthesis, requiring precise orthogonal protection strategies to enable selective modification and prevent unwanted side reactions. The development of advanced protecting group chemistries is crucial for constructing complex peptide architectures, including branched peptides, cyclic peptides, and peptides with site-specific conjugations.

Fmoc-D-lys(Fmoc)-OH itself embodies a dual protection strategy, offering simultaneous protection of both the α-amino and ε-amino groups with the base-labile Fmoc group. This can simplify synthesis in specific scenarios, particularly when both amino groups are intended to be deprotected simultaneously for subsequent reactions or when a controlled sequential deprotection of the two Fmoc groups is desired. Future innovations are likely to focus on refining the orthogonality and cleavage conditions of existing protecting groups and developing novel ones. For instance, while Dde and ivDde are widely used for orthogonal ε-amino protection of lysine, their stability and potential for migration during Fmoc deprotection remain areas of active research iris-biotech.desigmaaldrich.comiris-biotech.de. New protecting groups, such as those based on the dimethylbarbituric acid (Dmb) scaffold, are being explored for enhanced stability and selective removal iris-biotech.de. The ability to selectively deprotect one Fmoc group while leaving the other intact, or to use orthogonal protecting groups on the ε-amino group alongside the α-Fmoc, will continue to be a cornerstone for creating highly functionalized peptides.

Table 1: Orthogonal Protecting Groups for Lysine Side Chains in Fmoc-SPPS

| Protecting Group | Deprotection Reagent/Conditions | Stability (to Fmoc deprotection) | Orthogonality | Key Advantages/Disadvantages for Complex Synthesis |

| Boc (tert-butoxycarbonyl) | TFA (Trifluoroacetic Acid) | Stable | Acid-labile / Base-stable | Widely used, stable to base; requires strong acid for removal, potentially affecting other acid-labile groups. sigmaaldrich.comchempep.com |

| Mtt (4-methyltrityl) | 1% TFA in DCM | Stable | Mildly acid-labile | Allows selective side-chain modification on-resin; incompatible with strongly acid-labile resins. chempep.comiris-biotech.dekohan.com.tw |

| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Stable | Neutral (Pd-catalyzed) | Cleaved under neutral conditions, orthogonal to acid/base; requires specialized catalysts. kohan.com.twpeptide.comiris-biotech.de |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) | 2% Hydrazine (B178648) in DMF | Stable | Hydrazinolysis | Enables selective modification; can be prone to migration during Fmoc deprotection. iris-biotech.desigmaaldrich.comiris-biotech.desigmaaldrich.com |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) | 2% Hydrazine in DMF | More stable than Dde | Hydrazinolysis | Increased stability against migration; still requires careful optimization for complete removal. iris-biotech.desigmaaldrich.comiris-biotech.dechempep.comsigmaaldrich.com |

| Fmoc (on ε-amino) | 20% Piperidine (B6355638) in DMF | Labile | Base-labile | Dual protection; allows simultaneous deprotection of both amines, useful for specific branched structures. glpbio.com |

Expanding the Scope of D-Lysine Derivatives in Chemical Biology

The incorporation of D-amino acids into peptides is a well-established strategy to enhance their resistance to enzymatic degradation, thereby increasing their in vivo stability and half-life nih.govfrontiersin.orglifetein.comjpt.comamericanpeptidesociety.orgbachem.com. This property is particularly valuable in chemical biology for developing more robust peptide probes, therapeutic peptides, and biomaterials. D-lysine derivatives, such as this compound, offer precise control over stereochemistry and protection, enabling their seamless integration into complex peptide sequences.

Emerging research is exploring the nuanced effects of D-amino acids on peptide conformation, self-assembly, and biological activity, which can be more complex than simply conferring stability nih.gov. This compound can serve as a versatile building block for creating novel peptide architectures with tailored properties. For instance, it can be used to synthesize peptidomimetics with improved pharmacokinetic profiles or to construct peptide-based hydrogels for drug delivery and tissue engineering. The ability to selectively deprotect one or both Fmoc groups on D-lysine allows for site-specific modifications, such as the attachment of fluorescent labels, affinity tags, or therapeutic payloads, facilitating the study of biological processes or the development of targeted therapies.

Table 2: D-Amino Acids and Lysine Derivatives in Chemical Biology Applications

| D-Amino Acid/Derivative | Key Property Enhanced | Application Area | Specific Role of Derivative |

| D-Amino Acids (General) | Enzymatic Stability, Bioavailability, Structural Rigidity | Peptide Therapeutics, Biomaterials, Peptidomimetics | Increased resistance to proteases, prolonged half-life, altered biological activity. nih.govfrontiersin.orglifetein.comjpt.comamericanpeptidesociety.org |

| This compound | Dual Fmoc Protection, D-Stereochemistry | Complex Peptide Synthesis, Branched Peptides | Simultaneous protection of α- and ε-amino groups; facilitates specific conjugation strategies. |

| Fmoc-D-Lys(Boc)-OH | D-Stereochemistry, Boc-protected ε-amino | Peptide Synthesis, Therapeutic Peptides | Enhanced stability; Boc protection allows for selective deprotection under acidic conditions. sigmaaldrich.comchempep.comsigmaaldrich.com |

| Fmoc-D-Lys(Dde)-OH | D-Stereochemistry, Dde-protected ε-amino | Peptide Synthesis, Site-specific Modification | Orthogonal protection; allows selective modification of the ε-amino group. sigmaaldrich.com |

| Fmoc-D-Lys(ivDde)-OH | D-Stereochemistry, ivDde-protected ε-amino | Peptide Synthesis, Complex Peptide Architectures | Enhanced stability and reduced migration compared to Dde; ideal for complex modifications. chempep.comsigmaaldrich.com |

| Fmoc-D-Lys(Alloc)-OH | D-Stereochemistry, Alloc-protected ε-amino | Peptide Synthesis, Bioconjugation | Allyloxycarbonyl protection removable by palladium catalysis, enabling neutral deprotection. iris-biotech.de |

Advanced Applications in Targeted Drug Discovery and Diagnostics

The precise chemical modification of peptides is paramount in the development of targeted therapeutics and diagnostic agents. This compound offers a valuable platform for these applications due to the inherent stability conferred by the D-lysine stereochemistry and the versatility of the Fmoc protecting groups.

In the realm of Antibody-Drug Conjugates (ADCs), lysine conjugation is a widely employed strategy, where payloads are attached to the ε-amino group of lysine residues on antibodies oup.comcreativebiolabs.netresearchgate.net. While native lysine conjugation can lead to heterogeneous products, the use of specifically protected D-lysine derivatives like this compound could enable more controlled and site-specific conjugations. The ability to selectively deprotect one Fmoc group while the other remains, or to use orthogonal protecting groups on the ε-amino group, allows for precise attachment of linkers and payloads. Furthermore, peptide-based imaging agents, used in diagnostic modalities like PET and SPECT, benefit from modifications that enhance their stability and target specificity tandfonline.combiosynth.comnih.govacs.org. This compound can be incorporated into peptide sequences designed for diagnostic imaging, providing improved resistance to proteolysis and enabling controlled conjugation of imaging isotopes or targeting moieties. Future research will likely focus on leveraging the dual Fmoc protection for sequential conjugation strategies or for creating novel peptide-based prodrugs that are activated at specific disease sites.

Table 3: Advanced Applications of Modified Peptides in Therapeutics and Diagnostics

| Application Type | Role of Amino Acid Modification/Lysine | Specific Examples/Future Potential | Target Biomarker/Disease |

| Antibody-Drug Conjugates (ADCs) | Site-specific conjugation via lysine ε-amino group | Enhanced homogeneity, controlled Drug-to-Antibody Ratio (DAR) | Cancer therapy, targeted delivery of cytotoxic agents oup.comcreativebiolabs.netresearchgate.net |

| Peptide Imaging Agents | Enhanced stability, conjugation of radioisotopes/fluorescent labels | Improved in vivo half-life, targeted imaging of tumors | Cancer, cardiovascular diseases, infections tandfonline.combiosynth.comnih.govacs.org |

| Peptide-based Prodrugs | Targeted delivery and controlled release | Improved bioavailability, site-specific activation | Various diseases, enhanced therapeutic efficacy tandfonline.commdpi.com |

| Peptide Therapeutics | Increased enzymatic stability, modified biological activity | Antimicrobial peptides, enzyme inhibitors, vaccines | Bacterial infections, cancer, autoimmune diseases lifetein.comjpt.comamericanpeptidesociety.org |

| Bioconjugation | Site-specific attachment of labels, polymers, or drugs | Fluorescent probes, PEGylation for improved pharmacokinetics | Research tools, targeted drug delivery kohan.com.twbachem.comrsc.org |

Green Chemistry Approaches in this compound Synthesis and Peptide Assembly

The imperative for sustainable chemical processes is increasingly influencing all areas of synthesis, including peptide chemistry bachem.comoxfordglobal.comadvancedchemtech.comrsc.orgpolypeptide.com. Traditional solid-phase peptide synthesis (SPPS) often relies on large volumes of organic solvents and generates significant waste. Future research aims to develop greener methodologies for both the synthesis of protected amino acids like this compound and their subsequent use in peptide assembly.

Table 4: Green Chemistry Metrics in Peptide Synthesis Methodologies

| Methodology/Strategy | Key Green Aspects | Potential for this compound Use | Notes |

| Solid-Phase Peptide Synthesis (SPPS) | Reduced solvent usage compared to LPPS, efficient purification via filtration. | High compatibility. | Efforts to reduce solvent waste and use greener solvents are ongoing. bachem.comoxfordglobal.comadvancedchemtech.compolypeptide.com |

| Liquid-Phase Peptide Synthesis (LPPS) | Can be more solvent-intensive; potential for higher yields with optimization. | Moderate compatibility. | Convergent synthesis via LPPS can improve efficiency. bachem.com |

| Chemo-enzymatic Peptide Synthesis (CEPS) | Mild, aqueous conditions, enzymatic ligation. | High potential for fragment coupling. | Offers a greener alternative for longer peptide assembly. bachem.com |

| Flow Chemistry | Enhanced efficiency, reduced reagent/solvent excess, better control. | High potential for synthesis and assembly. | Streamlines reactions and minimizes waste. oxfordglobal.com |

| Green Solvents | Water, ethanol, bio-derived solvents. | Applicable to synthesis and coupling steps. | Reduces hazardous waste and improves safety. advancedchemtech.com |

| Enzymatic Synthesis | Biocatalysis, mild conditions, high specificity. | Potential for synthesis of protected amino acids or peptide fragments. | Offers regioselectivity and enantioselectivity. techscience.comacs.orgresearchgate.netmdpi.comgoogle.com |

| Orthogonal Protecting Groups | Facilitates selective deprotection, reducing side reactions and purification needs. | Crucial for efficient use of this compound. | Selection of groups with mild cleavage conditions is preferred. iris-biotech.desigmaaldrich.comiris-biotech.dechempep.comiris-biotech.dekohan.com.twpeptide.comiris-biotech.dechempep.comsigmaaldrich.com |

Compound List:

this compound

Fmoc-D-lys(Boc)-OH

Fmoc-D-lys(Dde)-OH

Fmoc-D-lys(ivDde)-OH

Fmoc-D-lys(Alloc)-OH

Fmoc-Lys(Mtt)-OH

Fmoc-Lys(Boc)-OH

Fmoc-Lys(Dde)-OH

Fmoc-Lys(ivDde)-OH

Fmoc-Lys(Alloc)-OH

Fmoc-D-lys(pentynoyl)-OH

Q & A

Q. What are the recommended protocols for incorporating Fmoc-D-Lys(Fmoc)-OH into solid-phase peptide synthesis (SPPS)?

Methodological Answer: this compound is integrated into SPPS using a stepwise deprotection-coupling sequence. Begin by loading the amino acid onto 2-CTC resin under basic conditions (e.g., DIPEA in DCM). After Fmoc deprotection with 20% piperidine in DMF, subsequent residues are coupled using activators like HBTU/HOBt and monitored via Kaiser tests. Dual Fmoc protection ensures selective ε-amine reactivity, critical for branched peptide architectures .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer: Store the compound at -20°C in powder form (stable for 3 years) or -80°C in solvent (1-year stability). Avoid moisture and oxygen exposure by using airtight containers with desiccants. During handling, wear nitrile gloves, protective eyewear, and lab coats to prevent contamination. Use fume hoods to minimize inhalation risks, as airborne particulates may irritate mucous membranes .

Q. What solvent systems are optimal for dissolving this compound during peptide synthesis?

Methodological Answer: The compound exhibits solubility in polar aprotic solvents like DMF (≥100.8 mg/mL) and DMSO (≥51 mg/mL). For SPPS, pre-dissolve in DMF with 0.1 M HOBt to enhance coupling efficiency. Avoid aqueous buffers unless working with hydrogel formulations, where pH-controlled dissolution (e.g., glucono-δ-lactone-triggered gelation at pH 4) is recommended .

Advanced Research Questions

Q. How does the dual Fmoc protection in this compound influence its gelation behavior in supramolecular assemblies?

Methodological Answer: The dual Fmoc groups increase hydrophobicity (log P > 5.5), promoting π-π stacking and β-sheet formation, which drive self-assembly into rigid hydrogels. Rheological studies show that higher hydrophobicity correlates with stiffer gels (G’ > 1 kPa) and reduced syneresis. Adjusting the pH via slow acidification (e.g., glucono-δ-lactone) allows real-time monitoring of gelation kinetics using oscillatory rheometry .

Q. What strategies can resolve contradictory data on the mechanical properties of hydrogels formed by this compound derivatives?

Methodological Answer: Contradictions often arise from variations in hydrophobic balance and pKa shifts. To standardize results:

- Control log P values (e.g., via Boc/Fmoc substitution) to modulate assembly kinetics.

- Use fixed acidification rates (e.g., 0.5 mM/min glucono-δ-lactone) to ensure reproducible pH gradients.

- Characterize mechanical properties via compression testing at standardized strain rates (e.g., 1 mm/min) to distinguish brittle vs. ductile failure modes .

Q. How can researchers optimize orthogonal protection schemes when using this compound in complex peptide architectures?

Methodological Answer: Combine this compound with acid-labile (Boc), photolabile (Nvoc), or enzymatically cleavable groups. For example:

Q. What analytical methods are critical for characterizing the purity and stereochemical integrity of this compound during synthesis?

Methodological Answer:

- Purity: Use reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) with UV detection at 265 nm (Fmoc absorption).

- Stereochemistry: Confirm D-configuration via chiral GC-MS or polarimetry (specific rotation: +12°±2° in DMF).

- Structural validation: Employ H/C NMR to verify Fmoc group integration and absence of racemization (δ 7.3–7.8 ppm for fluorenyl protons) .

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.